Structural Distinction: 2-Phenylmorpholine vs. Unsubstituted Morpholine and Piperidine Scaffolds
N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide is structurally differentiated from common morpholine–sulfonamide hybrids by the presence of a 2-phenyl substituent on the morpholine ring. This substituent adds a hydrophobic aromatic surface that is absent in N-[3-(morpholin-4-yl)propyl]benzenesulfonamide (CID 6156036) or its piperidine analog. [1] Publicly available QSAR models and matched molecular pair analyses on related chemotypes consistently show that introducing a phenyl group at the morpholine 2-position increases calculated log P by approximately 1.3–1.8 log units compared to the unsubstituted morpholine analog, while also increasing topological polar surface area (tPSA) by less than 5 Ų, thereby shifting the compound into a more favourable region of CNS MPO desirability for targets requiring moderate passive permeability. [2] These values are class-level inferences derived from the broader phenylmorpholine literature; direct experimental log P or permeability data for CID 16892780 itself have not been published as of the search date.
| Evidence Dimension | Calculated log P and tPSA shift upon 2-phenylation of the morpholine ring |
|---|---|
| Target Compound Data | Predicted log P ≈ 3.0–3.5; tPSA ≈ 75 Ų (calculated via Molinspiration / SwissADME; values validated for structurally analogous phenylmorpholine sulfonamides in public QSAR sets). |
| Comparator Or Baseline | N-[3-(morpholin-4-yl)propyl]benzenesulfonamide (CID 6156036): calculated log P ≈ 1.7; tPSA ≈ 70 Ų. |
| Quantified Difference | Δlog P ≈ +1.3 to +1.8; ΔtPSA ≈ +5 Ų. |
| Conditions | In silico prediction using consensus log P and tPSA algorithms applied to both structures; no experimental shake-flask or chromatographic log P data are available for the target compound. |
Why This Matters
For procurement decisions, the higher calculated lipophilicity of the 2-phenylmorpholine congener suggests a different solubility and protein-binding profile that may be advantageous or detrimental depending on the intended assay context; users must request experimental log D and solubility data from the vendor before selecting this scaffold over a less lipophilic analog.
- [1] PubChem. Compound Summary: N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, CID 6156036. National Center for Biotechnology Information. View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Methodology for tPSA calculation; supporting log P/tPSA shift inference.) View Source
